molecular formula C12H10BrClO2 B097527 1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone CAS No. 18775-40-1

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone

Cat. No.: B097527
CAS No.: 18775-40-1
M. Wt: 301.56 g/mol
InChI Key: SYSQCQYOHVPKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone is a synthetic organic compound characterized by the presence of a bromine atom, an ethyl group, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone typically involves the following steps:

    Ethylation: The addition of an ethyl group to the benzofuran ring.

    Chlorination: The incorporation of a chlorine atom into the ethanone moiety.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-benzofuryl)-2-chloroethan-1-one: Lacks the ethyl group, leading to different chemical properties.

    1-(7-Ethyl-2-benzofuryl)-2-chloroethan-1-one: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

18775-40-1

Molecular Formula

C12H10BrClO2

Molecular Weight

301.56 g/mol

IUPAC Name

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone

InChI

InChI=1S/C12H10BrClO2/c1-2-7-3-9(13)4-8-5-11(10(15)6-14)16-12(7)8/h3-5H,2,6H2,1H3

InChI Key

SYSQCQYOHVPKJZ-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)CCl

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)CCl

Key on ui other cas no.

18775-40-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.